molecular formula C19H16N4O4 B11116522 N'-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

N'-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

Cat. No.: B11116522
M. Wt: 364.4 g/mol
InChI Key: CDQKEGYSIAMJEL-SRZZPIQSSA-N
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Description

N’-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a hydroxy-nitrophenyl group, a naphthyl group, and an acetohydrazide moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 2-(naphthalen-1-yl)aminoacetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N’-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of corrosion inhibitors for metals.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide involves its interaction with specific molecular targets. For instance, as a ligand, it can form stable complexes with metal ions, which can then participate in various catalytic or biological processes. The presence of functional groups like hydroxy, nitro, and amino allows it to engage in hydrogen bonding, electrostatic interactions, and other molecular interactions that contribute to its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(E)-[(2-Hydroxy-5-nitrophenyl)imino]methyl}-4-nitrophenol
  • 4-Hydroxy n-[2-Methoxy Naphthalene Methylidene] Benzohydrazide
  • 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-pyran

Uniqueness

N’-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. Its ability to form stable metal complexes and its potential bioactivity make it a compound of significant interest in various research fields.

Properties

Molecular Formula

C19H16N4O4

Molecular Weight

364.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide

InChI

InChI=1S/C19H16N4O4/c24-18-9-8-15(23(26)27)10-14(18)11-21-22-19(25)12-20-17-7-3-5-13-4-1-2-6-16(13)17/h1-11,20,24H,12H2,(H,22,25)/b21-11+

InChI Key

CDQKEGYSIAMJEL-SRZZPIQSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O

Origin of Product

United States

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